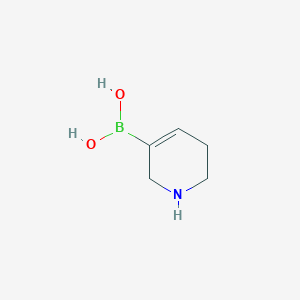
(1,2,5,6-Tetrahydropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,5,6-Tetrahydropyridin-3-yl)boronic acid is a boronic acid derivative that features a tetrahydropyridine ring Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid typically involves the hydroboration of a tetrahydropyridine precursor. One common method includes the reaction of 1,2,5,6-tetrahydropyridine with a borane reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at room temperature to moderate heat .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
(1,2,5,6-Tetrahydropyridin-3-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid involves its ability to form stable complexes with various catalysts and reagents. In cross-coupling reactions, it acts as a nucleophile, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(1,2,3,6-Tetrahydropyridin-4-yl)boronic acid: This compound has a similar structure but differs in the position of the boronic acid group.
(1,2,3,6-Tetrahydropyridine-4-boronic acid pinacol ester): Another similar compound used in cross-coupling reactions.
Uniqueness: (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid is unique due to its specific ring structure and the position of the boronic acid group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C5H10BNO2 |
|---|---|
Molecular Weight |
126.95 g/mol |
IUPAC Name |
1,2,3,6-tetrahydropyridin-5-ylboronic acid |
InChI |
InChI=1S/C5H10BNO2/c8-6(9)5-2-1-3-7-4-5/h2,7-9H,1,3-4H2 |
InChI Key |
YOKLLJNQPACESM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CCCNC1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



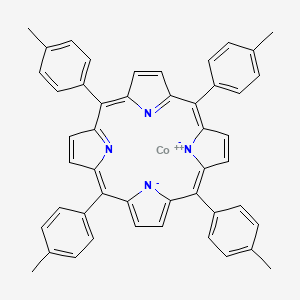
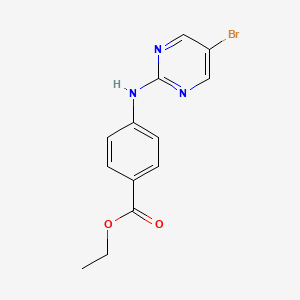
![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)

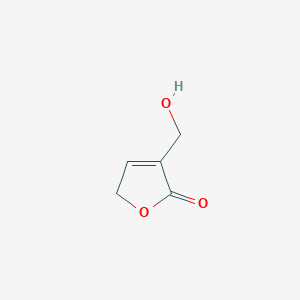
![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)
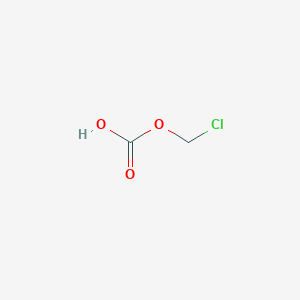
![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)
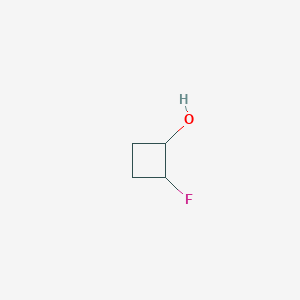
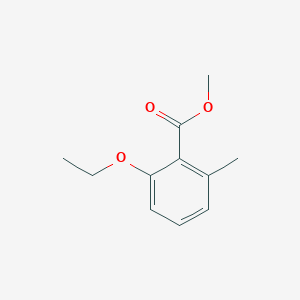


![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)
